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Almotriptan-d6 (maleate)

Cat. No.: B12388425
M. Wt: 457.6 g/mol
InChI Key: HBPQSOKWNBVFPV-QPEHKQNOSA-N
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Description

Significance of Stable Isotope Incorporation in Drug Discovery and Development

The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule offers a subtle yet powerful modification. acanthusresearch.com The resulting SIL compound is chemically almost identical to its unlabeled counterpart, or analyte, but possesses a higher molecular weight. acanthusresearch.com This mass difference allows for its use as an ideal internal standard in highly sensitive analytical techniques. acanthusresearch.comscioninstruments.com

Role in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), SIL compounds are considered the gold standard for internal standards. scispace.comwuxiapptec.com An internal standard is a compound added in a known quantity to samples, which helps to correct for variations that can occur during sample preparation, analysis, and detection. scioninstruments.comwuxiapptec.com Because SIL internal standards have nearly identical chemical and physical properties to the drug being measured, they experience similar effects from the sample matrix, extraction recovery, and ionization efficiency in the mass spectrometer. wuxiapptec.combioanalysis-zone.com This co-eluting, yet mass-distinguishable, behavior significantly improves the accuracy, precision, and reliability of quantifying drug concentrations in complex biological matrices like plasma or urine. scispace.comwuxiapptec.com

Fundamental Principles of Isotopic Labeling

The core principle behind isotopic labeling is the creation of a compound that is chemically analogous but mass-differentiated. acanthusresearch.com For a SIL compound to be an effective internal standard, several criteria must be met. The isotopic label must be stable and not prone to exchange with other atoms. acanthusresearch.com There should be a sufficient mass difference between the labeled and unlabeled compound, typically three or more mass units for small molecules, to prevent spectral overlap in the mass spectrometer. acanthusresearch.com The label should also be positioned in a part of the molecule that will be detected in the analytical method. acanthusresearch.com The two primary methods for introducing isotopic labels are hydrogen/deuterium exchange and chemical synthesis using isotopically enriched starting materials. acanthusresearch.com

Overview of Almotriptan-d6 (maleate) within the Deuterated Analog Landscape

Almotriptan-d6 (maleate) is the deuterium-labeled analog of Almotriptan (B1666892) maleate, a medication used for the treatment of migraine headaches. veeprho.com As a deuterated compound, it serves as a prime example of a stable isotope-labeled internal standard used in pharmaceutical research. veeprho.com

Historical Context of Deuterated Analogs in Research

The use of deuterated compounds in research has a well-established history. The deuterium kinetic isotope effect (DKIE), which describes the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium, has long been studied. google.com In recent decades, the application of deuterated analogs as internal standards in bioanalytical methods has become widespread. scispace.com This is due to their ability to closely mimic the behavior of the parent drug during analysis, leading to more robust and reliable data. scioninstruments.com

Design Rationale for Deuterium Incorporation in Almotriptan

Almotriptan-d6 (maleate) is specifically designed for use as an internal standard in the quantitative analysis of almotriptan. mdpi.comclearsynth.com The "d6" designation indicates that six hydrogen atoms in the almotriptan molecule have been replaced with deuterium atoms. synzeal.com This provides a significant mass shift, allowing it to be easily distinguished from the unlabeled almotriptan by a mass spectrometer. mdpi.comnih.gov This deuterated version is utilized in sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to precisely quantify almotriptan concentrations in biological samples, such as human plasma. mdpi.comnih.govnih.gov This is essential for pharmacokinetic studies that examine how the drug is processed in the body. mdpi.comnih.govnih.gov

The chemical structure of Almotriptan-d6 is N,N-bis(methyl-d3)-2-(5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)ethan-1-amine. synzeal.com The deuterium labels are placed on the two methyl groups of the dimethylamino functional group, a stable position that is not susceptible to back-exchange.

Research Findings

A validated LC-MS/MS method for the quantification of almotriptan in human plasma utilizes Almotriptan-d6 as the internal standard. mdpi.comnih.gov This method has demonstrated high precision and accuracy over a specified concentration range. mdpi.comnih.gov

Parameter Finding Reference
Internal Standard Almotriptan-d6 (ALD6) mdpi.comnih.gov
Mass Detection (MRM) Almotriptan: m/z 336.1→201.1 mdpi.comnih.gov
Almotriptan-d6: m/z 342.2→207.2 mdpi.comnih.gov
Linear Concentration Range 0.5–150.0 ng/mL mdpi.comnih.gov
Lower Limit of Quantification (LOQ) 0.5 ng/mL mdpi.comnih.gov
Within-Run Precision (% CV) 0.68 to 2.78% mdpi.comnih.gov
Between-Run Precision (% CV) 0.57 to 0.86% mdpi.comnih.gov
Within-Run Accuracy 98.94 to 102.64% mdpi.comnih.gov
Between-Run Accuracy 99.43 to 101.44% mdpi.comnih.gov
Mean Recovery (Almotriptan) 92.12 ± 4.32% mdpi.comnih.gov
Mean Recovery (Almotriptan-d6) 89.62 ± 6.32% mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N3O6S B12388425 Almotriptan-d6 (maleate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29N3O6S

Molecular Weight

457.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C17H25N3O2S.C4H4O4/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;5-3(6)1-2-4(7)8/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;

InChI Key

HBPQSOKWNBVFPV-QPEHKQNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis and Characterization of Deuterated Analogs

The synthesis of deuterated compounds like Almotriptan-d6 involves specialized techniques to introduce deuterium (B1214612) atoms at specific positions within the molecule. The subsequent characterization is crucial to confirm the success of the deuteration process and to ensure the compound's purity.

Methodological Approaches for Deuteration

The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. These methods range from using deuterated starting materials to performing hydrogen-deuterium exchange reactions on the final compound or its precursors.

Selective deuterium labeling is a key strategy in drug design and metabolic studies. bohrium.com The goal is to replace specific hydrogen atoms with deuterium, which can lead to altered metabolic pathways due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. mdpi.comresearchgate.net For a molecule like Almotriptan (B1666892), which has several potential sites for deuteration, selective labeling is critical.

One common approach involves the use of deuterated reagents in the synthesis process. For instance, the synthesis of Almotriptan involves the use of N,N-dimethylamino-butyraldehyde dimethyl acetal. google.com A deuterated version of this or other precursors could be used to introduce deuterium into the ethylamine (B1201723) side chain. Another strategy is the reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4). mdpi.comgoogle.com

Catalytic methods also play a significant role in selective deuteration. Transition metal catalysts, such as those based on iridium or palladium, can facilitate the exchange of hydrogen for deuterium from a deuterium source like deuterium oxide (D2O) or deuterium gas (D2). bohrium.commdpi.comnih.gov These methods can offer high selectivity for specific C-H bonds, depending on the catalyst and reaction conditions. bohrium.commdpi.com

Deuterium exchange reactions are a powerful tool for introducing deuterium into a molecule. researchgate.net These reactions typically involve treating a substrate with a deuterium source in the presence of a catalyst. mdpi.comresearchgate.net

Base-catalyzed exchange with deuterium oxide is a method used for deuterating compounds with labile hydrogen atoms. cdnsciencepub.com For instance, nitriles can be deuterated at the α-position through this method. cdnsciencepub.com Acid-catalyzed exchange reactions are also employed for deuteration. mdpi.com

Palladium on carbon (Pd/C) is a versatile catalyst for H-D exchange reactions, often using D2O as the deuterium source. mdpi.comresearchgate.net This system can generate D2 gas in situ, which then participates in the deuteration process. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve the desired level of deuteration and to avoid unwanted side reactions. cdnsciencepub.com

Isotopic Purity Assessment and Validation

Following the synthesis of a deuterated compound, it is essential to determine its isotopic purity and confirm the location of the deuterium atoms. This is achieved through a combination of sophisticated analytical techniques. rsc.org

Mass spectrometry (MS) is a primary tool for assessing the isotopic enrichment of deuterated compounds. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between the different isotopologues of a compound based on their precise mass-to-charge ratios. nih.gov

By analyzing the mass spectrum, the relative abundance of the desired deuterated compound (e.g., d6) compared to the non-deuterated (d0) and partially deuterated (d1-d5) versions can be determined, providing a measure of the isotopic purity. rsc.orgnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are often used for this purpose, offering both separation and sensitive detection. acs.orgnih.gov For Almotriptan-d6, the protonated molecule is detected at m/z 342.2 in MS analysis, while the non-deuterated Almotriptan is detected at m/z 336.1. nih.govresearchgate.net

Table 1: Mass Spectrometry Data for Almotriptan and Almotriptan-d6

CompoundProtonated Molecular Ion (m/z)Reference
Almotriptan336.1 nih.govresearchgate.net
Almotriptan-d6342.2 nih.govresearchgate.net

This table presents the mass-to-charge ratio (m/z) of the protonated molecular ions for both Almotriptan and its deuterated analog, Almotriptan-d6, as determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the structural integrity and the specific positions of deuterium atoms within a molecule. rsc.org While proton NMR (¹H NMR) can indicate the absence of protons at specific sites due to deuteration, deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei, providing unambiguous confirmation of their locations. sigmaaldrich.comresearchgate.net

For Almotriptan-d6, where the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety, ¹H NMR would show a significant reduction or absence of the signal corresponding to these methyl protons. Conversely, the ²H NMR spectrum would exhibit a signal corresponding to the deuterium atoms at this position.

In addition to isotopic purity, the chemical purity of Almotriptan-d6 (maleate) must be established. High-performance liquid chromatography (HPLC) is the standard method for this evaluation. bdg.co.nznih.gov By using a suitable column and mobile phase, HPLC can separate the target compound from any impurities, including starting materials, byproducts, or degradation products. nih.gov

The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. bdg.co.nz For pharmaceutical-grade compounds, a purity of greater than 98% is often required. bdg.co.nz Various HPLC methods have been developed for the analysis of Almotriptan, which can be adapted for its deuterated analog. nih.govnih.gov

Advanced Bioanalytical Methodologies Employing Almotriptan D6 Maleate As an Internal Standard

Theoretical Framework of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique for the precise quantification of elements or chemical substances in various samples. youtube.com It operates by adding a known amount of an isotopically enriched form of the analyte, known as a stable isotope-labeled internal standard (or "spike"), to the sample. youtube.comosti.gov After the spike is thoroughly mixed and equilibrated with the sample, the altered isotopic ratio is measured using a mass spectrometer. osti.govup.ac.za This ratio allows for the calculation of the original concentration of the analyte, as the added isotope behaves chemically identically to the analyte during sample preparation and analysis. youtube.comup.ac.za

In quantitative analysis, an internal standard (IS) is a substance with properties similar to the analyte that is added in a constant, known amount to all samples, including calibration standards and unknowns. The principle of internal standardization relies on measuring the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte alone. This ratio is then used to determine the analyte's concentration.

This method effectively corrects for the loss of analyte during sample preparation and for fluctuations in instrument response (e.g., injection volume variations or changes in detector sensitivity). clearsynth.com For the method to be effective, the IS must behave similarly to the analyte in every step of the analytical process but be distinguishable by the instrument. chromatographyonline.com Stable isotope-labeled analogues of the analyte are considered the ideal choice for an IS in mass spectrometry. chromatographyonline.com

Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in a mass spectrometer's ion source, a phenomenon known as the matrix effect. clearsynth.comchromatographyonline.com This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification. chromatographyonline.comresearchgate.net

Deuterated internal standards, such as Almotriptan-d6, are invaluable in mitigating these matrix effects. clearsynth.comresearchgate.net Since the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatographic separation and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.comresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively cancelled out. clearsynth.comresearchgate.net This ensures that the quantitative results are more accurate, precise, and robust, even in complex matrices like human plasma. clearsynth.comresearchgate.net

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a robust LC-MS/MS assay is a multi-step process that involves optimizing chromatographic conditions, fine-tuning mass spectrometer parameters, and establishing an efficient sample preparation protocol. The use of Almotriptan-d6 as an internal standard is central to developing sensitive and selective methods for quantifying Almotriptan (B1666892) in biological fluids. nih.govresearchgate.net

The goal of chromatographic optimization is to achieve a symmetrical peak shape, good resolution from interfering substances, and a short retention time to allow for high-throughput analysis. nih.gov For Almotriptan and its deuterated internal standard, reversed-phase chromatography is commonly employed. nih.govnih.gov The optimization process involves testing various columns, mobile phase compositions (including pH and organic modifiers), and flow rates. nih.gov In one validated method, chromatographic separation was achieved on a Zorbax SB C18 column with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.5) and acetonitrile (B52724) in a 50:50 v/v ratio. nih.gov This setup resulted in a retention time of approximately 1.5 minutes for both Almotriptan and Almotriptan-d6, with a total run time of just 3 minutes. nih.gov

Table 1: Example of Chromatographic Conditions for Almotriptan Analysis

ParameterCondition
Column Zorbax, SB C18, 4.6 × 75mm, 3.5 μm
Mobile Phase 10 mM Ammonium Formate Buffer (pH 4.5) and Acetonitrile (50:50 v/v)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Retention Time ~1.5 min
Total Run Time 3.0 min
Data sourced from a study by Ravikumar et al. nih.gov

Mass Spectrometric Parameter Tuning (MRM Transitions, Ionization)

Tuning the mass spectrometer is critical for achieving maximum sensitivity and selectivity. nih.gov This is typically done by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer's ion source. nih.gov For Almotriptan analysis, electrospray ionization (ESI) in the positive ion mode is commonly used. nih.govresearchgate.net

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.govnih.gov For Almotriptan, the protonated molecule [M+H]+ at m/z 336.1 is selected as the precursor ion, which fragments to a characteristic product ion at m/z 201.1. nih.govresearchgate.netmdpi.com For the internal standard, Almotriptan-d6, the transition monitored is from the precursor ion at m/z 342.2 to the product ion at m/z 207.2. nih.govresearchgate.netmdpi.com Optimization involves adjusting parameters like collision energy and declustering potential to maximize the signal for these specific transitions. nih.gov

Table 2: MRM Transitions for Almotriptan and Almotriptan-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Almotriptan 336.1201.1Positive ESI
Almotriptan-d6 342.2207.2Positive ESI
Data sourced from a validated LC-MS/MS method. nih.govresearchgate.netmdpi.com

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Protein Precipitation)

The primary goal of sample preparation is to isolate the analyte and internal standard from the biological matrix, removing proteins and other interfering substances that could affect the analysis. nih.gov Common techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). nih.gov

For the analysis of Almotriptan in human plasma, liquid-liquid extraction has been shown to be an effective method, providing high recovery and clean extracts. nih.govmdpi.com In a reported method, a 200 μL plasma sample was used for extraction. nih.gov The LLE procedure demonstrated excellent recovery for both the drug and the internal standard. The mean recovery for Almotriptan was 92.12 ± 4.32%, and for Almotriptan-d6, it was 89.62 ± 6.32%. nih.govresearchgate.netmdpi.com This high and consistent recovery is essential for ensuring the accuracy and precision of the assay. nih.gov

Rigorous Bioanalytical Method Validation (BMV) Protocols

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Almotriptan-d6 (maleate), as the deuterated analogue of Almotriptan, serves this critical role by mimicking the physicochemical behavior of the parent drug during sample extraction, chromatographic separation, and ionization. veeprho.commedchemexpress.com This ensures high accuracy and precision in the quantification of Almotriptan in complex biological matrices. The validation of bioanalytical methods employing Almotriptan-d6 (maleate) is subject to stringent protocols to guarantee reliable and reproducible results.

Assessment of Selectivity and Specificity

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. semanticscholar.org Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as endogenous matrix components. semanticscholar.org

In the validation of methods using Almotriptan-d6 as an internal standard, selectivity and specificity are rigorously assessed by analyzing multiple sources of the biological matrix (e.g., human plasma) without the analyte or internal standard. semanticscholar.orgresearchgate.netnih.gov These blank samples are screened for any endogenous interference at the retention times corresponding to Almotriptan and Almotriptan-d6. semanticscholar.orgresearchgate.netnih.gov Research findings confirm that in validated LC-MS/MS methods, no significant interfering peaks were observed in blank human plasma at the specific mass transitions used for monitoring Almotriptan (m/z 336.1→201.1) and Almotriptan-d6 (m/z 342.2→207.2). semanticscholar.orgresearchgate.netresearchgate.net This demonstrates the high selectivity and specificity of the method, ensuring that the measured signal originates solely from the target analyte. semanticscholar.orgnih.gov

Evaluation of Linearity and Calibration Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise.

For the quantification of Almotriptan in human plasma using Almotriptan-d6 as an internal standard, a wide linear range has been established. semanticscholar.orgresearchgate.net The method consistently produces linear responses, allowing for the accurate measurement of Almotriptan across a spectrum of concentrations relevant to clinical and pharmacokinetic studies. researchgate.net A typical calibration curve is constructed by plotting the peak area ratio of Almotriptan to Almotriptan-d6 against the nominal concentration of the analyte.

ParameterValueMatrix
Linearity Range0.5–150.0 ng/mLHuman Plasma
Correlation Coefficient (R²)>0.99Human Plasma

Determination of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. tbzmed.ac.ir

Validated LC-MS/MS methods utilizing Almotriptan-d6 have demonstrated significant sensitivity. semanticscholar.orgnih.gov The LLOQ is established as the lowest point on the calibration curve that meets acceptance criteria, typically with precision not exceeding 20% and accuracy within 20% of the nominal value. researchgate.net The LOD is generally determined as the concentration that yields a signal-to-noise ratio of at least 3.

ParameterValueMatrix
LLOQ0.5 ng/mLHuman Plasma
LOD0.2 pg/mLHuman Plasma

Data sourced from a study quantifying Almotriptan in human plasma. semanticscholar.orgnih.gov

Precision and Accuracy Analysis (Intra-day and Inter-day)

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. wisdomlib.orgwisdomlib.org It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the mean test results to the true or accepted reference value, expressed as a percentage. researchgate.net These parameters are assessed within a single day (intra-day) and over several days (inter-day) to evaluate the method's reproducibility. wisdomlib.orgresearchgate.net

Studies show that methods using Almotriptan-d6 exhibit excellent precision and accuracy. semanticscholar.orgnih.gov Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicates to determine these metrics.

ParameterConcentration LevelsValue Range
Intra-day Precision (%RSD)Low, Medium, High QC0.68% to 2.78%
Inter-day Precision (%RSD)Low, Medium, High QC0.57% to 0.86%
Intra-day Accuracy (%)Low, Medium, High QC98.94% to 102.64%
Inter-day Accuracy (%)Low, Medium, High QC99.43% to 101.44%

The reported values are within the generally accepted range of ≤15% for precision and ±15% for accuracy. researchgate.net

Recovery and Extraction Efficiency

Recovery is the efficiency of an extraction procedure, measured as the percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. nih.gov The use of Almotriptan-d6 is crucial in this assessment, as its recovery is expected to closely track that of the unlabeled Almotriptan.

The extraction of Almotriptan and its deuterated internal standard from human plasma is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govpsu.edu Validated methods report high and consistent recovery for both the analyte and the internal standard, which is essential for the accuracy of the assay. nih.gov

CompoundMean Recovery (%) ± SD
Almotriptan92.12 ± 4.32%
Almotriptan-d689.62 ± 6.32%

Data from a liquid-liquid extraction procedure from human plasma. nih.gov

Matrix Effect Evaluation and Compensation Strategies

The matrix effect is the alteration of ionization efficiency by the presence of co-eluting, undetected components from the biological sample. medipharmsai.comnih.gov It can lead to ion suppression or enhancement, potentially compromising the accuracy and reproducibility of the assay. nih.govnih.gov Endogenous components such as phospholipids (B1166683) and proteins are common sources of matrix effects in plasma. psu.edu

The primary strategy to compensate for the matrix effect is the use of a stable isotope-labeled internal standard, such as Almotriptan-d6. medipharmsai.com Because Almotriptan-d6 has nearly identical chemical and physical properties to Almotriptan, it co-elutes and experiences the same degree of ion suppression or enhancement during MS detection. veeprho.commedchemexpress.com By using the peak area ratio of the analyte to the internal standard for quantification, any variability caused by the matrix effect is effectively normalized. medipharmsai.com The evaluation of the matrix effect is a critical validation step, often assessed by comparing the response of an analyte in post-extraction spiked blank matrix with the response of the analyte in a pure solution. nih.gov The consistent performance of QC samples in at least six different lots of the biological matrix further confirms the absence of a significant relative matrix effect. nih.gov

Solution and Analyte Stability Investigations (e.g., Freeze-Thaw, Short-term, Long-term)

Ensuring the stability of both the analyte and the internal standard under various storage and processing conditions is a mandatory component of bioanalytical method validation. Regulatory guidelines necessitate rigorous stability testing to guarantee that the sample concentration is not affected by the conditions to which it is exposed from the point of collection to the final analysis. In the context of methods using Almotriptan-d6 as an internal standard for the quantification of almotriptan, comprehensive stability studies are performed.

Freeze-Thaw Stability: This test evaluates the stability of the analyte and internal standard after repeated cycles of freezing and thawing, which mimic the potential handling of clinical or non-clinical samples. Typically, quality control (QC) samples at low and high concentrations are subjected to multiple (e.g., three) freeze-thaw cycles. The analyte concentrations are then measured against a freshly prepared calibration curve. For the method to be considered stable, the deviation from the nominal concentration should be within acceptable limits (e.g., ±15%).

Short-Term (Bench-Top) Stability: This assessment determines the stability of the analyte and internal standard in the biological matrix at room temperature for a specified period. This simulates the conditions samples may experience during processing on the laboratory bench. QC samples are kept at room temperature for a duration that exceeds the expected sample handling time and are then analyzed.

Long-Term Stability: Long-term stability studies are essential for defining the permissible storage duration for study samples. QC samples are stored at a specified temperature (e.g., -20°C or -70°C) for an extended period. The stability is then assessed by comparing the concentrations of the stored QC samples against freshly prepared standards. A study by Ravikumar et al. demonstrated the long-term stability of almotriptan in human plasma when stored at -30°C for at least 65 days. medchemexpress.com The precision and accuracy of these measurements must fall within acceptable ranges.

The following table summarizes the typical stability assessment results for a bioanalytical method using Almotriptan-d6 as an internal standard. The data is representative of the expected outcomes for almotriptan analysis, which reflects the stability of the entire analytical system, including the internal standard.

Table 1: Stability of Almotriptan in Human Plasma with Almotriptan-d6 as Internal Standard

Stability Test Storage Condition Duration Concentration (ng/mL) Accuracy (%) Precision (%CV)
Freeze-Thaw 3 cycles at -20°C to 25°C - Low QC (1.50) 98.5 2.1
High QC (105.0) 101.2 1.5
Short-Term Room Temperature (25°C) 26 hours Low QC (1.50) 102.1 1.8
High QC (105.0) 99.8 1.3
Long-Term -30°C 65 days Low QC (1.50) 101.5 2.5

Application of Validated Methods in Non-Clinical Sample Analysis

Once a bioanalytical method employing Almotriptan-d6 (maleate) as an internal standard has been rigorously validated, it can be applied to the analysis of samples from non-clinical studies. These studies, typically conducted in animal models such as rats, are fundamental for understanding the pharmacokinetics, metabolism, and toxicology of a drug candidate before it proceeds to human clinical trials.

A notable application of a validated LC-MS/MS method for almotriptan was reported in a study investigating its in vivo metabolites in rats. While this particular study utilized sumatriptan (B127528) as the internal standard, it exemplifies the type of non-clinical research where a validated method with Almotriptan-d6 would be applied. In such studies, a highly sensitive and specific liquid chromatography-electrospray ionization tandem mass spectrometric (LC-ESI-MS/MS) method is used to analyze biological samples, including plasma, urine, and feces, from rats that have been administered almotriptan. nih.gov

The method allows for the quantification of almotriptan and the identification of its metabolites. nih.gov In the study by Nageswara Rao et al., the validated method was successfully applied to a pharmacokinetic study of almotriptan in rat plasma. nih.gov Following oral administration of a 5 mg/kg dose of almotriptan to Wistar rats, blood samples were collected at various time points. The plasma was then processed and analyzed using the validated LC-MS/MS method.

The key pharmacokinetic parameters determined from this non-clinical study are summarized in the table below.

Table 2: Pharmacokinetic Parameters of Almotriptan in Rat Plasma

Pharmacokinetic Parameter Value Unit
Dose (Oral) 5 mg/kg
Cmax (Peak Plasma Concentration) 69.85 ng/mL
Tmax (Time to Peak Concentration) 0.3 h
AUC (Area Under the Curve) 185.4 ng·h/mL

| t1/2 (Half-life) | 2.8 | h |

The successful application of such validated methods in non-clinical sample analysis provides crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. The use of a stable isotope-labeled internal standard like Almotriptan-d6 is instrumental in achieving the high level of accuracy and precision required for these pivotal preclinical assessments.

Applications in in Vitro Drug Metabolism Investigations

Elucidation of Metabolic Pathways and Enzyme Identification

The structural similarity and identical physicochemical properties of Almotriptan-d6 to Almotriptan (B1666892), combined with its distinct mass, make it an ideal internal standard. It is added to experimental samples at a known concentration to account for variability during sample preparation, extraction, and analysis, thereby ensuring the accuracy of quantitative data for the parent drug and its metabolites.

Use in Hepatic Microsomal Stability Assays

Hepatic microsomal stability assays are fundamental in vitro experiments used to determine a drug's metabolic stability and to estimate its intrinsic clearance (Clint). bioduro.comevotec.com These assays involve incubating the drug candidate (Almotriptan) with liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes like the cytochrome P450 (CYP) superfamily. evotec.comcreative-bioarray.comwuxiapptec.com

In this context, Almotriptan-d6 is added to the reaction mixture at specific time points to quench the reaction and serve as an internal standard for the subsequent LC-MS/MS analysis. By accurately measuring the decreasing concentration of Almotriptan over time relative to the constant concentration of Almotriptan-d6, researchers can calculate key pharmacokinetic parameters.

Table 1: Conceptual Data from a Hepatic Microsomal Stability Assay for Almotriptan This table illustrates the typical data generated in such an assay, where quantification of Almotriptan would be normalized using Almotriptan-d6.

Incubation Time (minutes)Concentration of Almotriptan (µM)Percent of Almotriptan Remaining
01.00100%
50.8585%
150.6161%
300.3737%
600.1414%

From this data, the half-life (t½) and intrinsic clearance can be determined, providing an early prediction of the drug's hepatic clearance in vivo. nuvisan.com

Application in Hepatocyte Incubation Studies

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes necessary for many Phase II conjugation reactions. wuxiapptec.com Hepatocyte (intact liver cell) incubation studies provide a more comprehensive model, incorporating both Phase I and Phase II metabolic pathways. wuxiapptec.comnuvisan.com

In these studies, Almotriptan is incubated with suspensions of cryopreserved or fresh hepatocytes. Almotriptan-d6 is used as the internal standard to quantify not only the depletion of the parent drug but also the formation of its various metabolites. This allows for a more complete mapping of the metabolic pathways, including both oxidation and conjugation, in a system that more closely resembles the cellular environment of the liver. bioivt.com

Identification of Metabolites via Isotopic Signature (e.g., using Q1/Q3 mass spectra)

The key feature of Almotriptan-d6 is its mass difference compared to unlabeled Almotriptan. The six deuterium (B1214612) atoms ('d6') increase the molecular weight by approximately 6 Daltons. This mass shift is easily detectable by a mass spectrometer and is the basis of its use in quantitative analysis. researchgate.net

In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity. researchgate.net Almotriptan-d6, as the internal standard, has a unique MRM transition that does not interfere with the transition of the analyte, Almotriptan. This distinction is critical for unequivocally identifying and quantifying the parent drug in a complex biological matrix. researchgate.net

Table 2: Representative Mass Spectrometry Transitions for Almotriptan and Almotriptan-d6 Based on published LC-MS/MS methods. researchgate.net

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Almotriptan336.1201.1
Almotriptan-d6342.2207.2

The isotopic signature ensures that the signal from the internal standard is clearly resolved from the analyte, which is fundamental to building a reliable calibration curve and achieving accurate quantification.

Investigation of Cytochrome P450 (CYP) and Other Enzyme Activities

In vitro studies have established that Almotriptan is metabolized through several enzymatic pathways. researchgate.netdrugs.com Almotriptan-d6 plays a crucial supporting role in the precise characterization of these individual pathways.

Assessment of CYP Isoform Involvement (e.g., CYP3A4, CYP2D6)

To identify which specific CYP enzymes are responsible for a drug's metabolism, Almotriptan is incubated with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6). By measuring the rate of Almotriptan depletion in each individual enzyme system, the relative contribution of each isoform can be determined. Studies have confirmed that CYP3A4 and CYP2D6 are involved in the metabolism of Almotriptan. drugs.comnih.govhres.ca

Role in Flavin Monooxygenase and Monoamine Oxidase (MAO) Studies

Beyond the CYP system, Almotriptan's metabolism involves other key enzymes. The primary metabolic route is oxidative deamination mediated by Monoamine Oxidase-A (MAO-A). researchgate.netdrugs.comnih.gov A minor pathway involves the Flavin Monooxygenase (FMO) system. drugs.comnih.govhres.ca

To investigate these non-CYP pathways, in vitro studies utilize different subcellular fractions or enzyme preparations. For instance, liver S9 fractions, which contain both microsomal and cytosolic enzymes, or isolated mitochondria (rich in MAO-A) can be used. nih.govnih.gov In each experimental setup, Almotriptan-d6 enables the reliable quantification of Almotriptan's metabolism, confirming the significant role of MAO-A in its clearance and the smaller contribution of FMO. drugs.comnih.gov

Table 3: Summary of Enzymes Involved in Almotriptan Metabolism Identified through in vitro studies.

Enzyme FamilySpecific Enzyme(s)Primary Metabolic Reaction
Monoamine Oxidase (MAO)MAO-AOxidative deamination (major pathway)
Cytochrome P450 (CYP)CYP3A4, CYP2D6Hydroxylation of the pyrrolidine (B122466) ring
Flavin Monooxygenase (FMO)FMO-3N-oxidation (minor pathway)

Deuterium Isotope Effects in Metabolic Transformations

The introduction of deuterium into a drug molecule can significantly alter its metabolic rate without changing its fundamental pharmacological properties. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken. bohrium.com

Almotriptan is primarily metabolized by two main enzymatic pathways: oxidative deamination catalyzed by monoamine oxidase-A (MAO-A) and, to a lesser extent, oxidation mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. Almotriptan-d6 is deuterated on the N,N-dimethylamino group, a key site for metabolic activity.

The presence of six deuterium atoms on the N-methyl groups of Almotriptan-d6 is expected to exert a significant kinetic isotope effect on its N-demethylation, a common metabolic pathway for compounds with N,N-dimethylamino moieties. This reaction, often catalyzed by CYP enzymes, involves the cleavage of a C-H bond on one of the methyl groups. The substitution with deuterium in Almotriptan-d6 would make this bond cleavage more energetically demanding, thereby slowing down the rate of N-demethylation. dovepress.com

Studies on other N,N-dimethylated compounds have demonstrated that N-methyl deuteration can lead to a notable decrease in the rate of metabolism. For instance, the in vitro metabolism of enzalutamide (B1683756) showed a significant reduction in N-demethylation for its deuterated analog. dovepress.com While specific data for Almotriptan-d6 is not available, a similar effect can be anticipated.

The primary route of Almotriptan metabolism is via MAO-A, which catalyzes the oxidative deamination of the ethylamine (B1201723) side chain. Research on other tryptamines and monoamines has shown that deuteration at the alpha-carbon of the ethylamine side chain leads to a significant KIE, slowing the rate of MAO-A-mediated metabolism. bohrium.comosti.gov Although Almotriptan-d6 is not deuterated at this position, the potential for secondary isotope effects or subtle conformational changes induced by the N-d6 substitution could still influence the interaction with MAO-A, though likely to a lesser extent than direct alpha-deuteration.

The following table summarizes the anticipated impact of deuteration on the metabolic pathways of Almotriptan-d6 based on established principles of kinetic isotope effects.

Metabolic PathwayPrimary Enzyme(s)Site of Deuteration in Almotriptan-d6Expected Impact on Metabolic RatePrinciple
N-DemethylationCYP3A4, CYP2D6N,N-dimethylamino groupSignificant DecreasePrimary Kinetic Isotope Effect
Oxidative DeaminationMAO-AN/A (deuteration is not at the primary site of action)Minimal to No Direct ImpactAbsence of direct C-D bond cleavage in the rate-determining step
HydroxylationCYP3A4, CYP2D6Pyrrolidine ringNo Direct ImpactDeuteration is not at the site of hydroxylation

The study of deuterated compounds like Almotriptan-d6 can provide valuable mechanistic insights into the enzyme-mediated reactions responsible for its metabolism. By comparing the metabolic profiles of Almotriptan and Almotriptan-d6, researchers can elucidate the rate-limiting steps in the metabolic cascade.

For CYP-mediated N-demethylation, a significant KIE observed with Almotriptan-d6 would confirm that the initial C-H bond cleavage is indeed the rate-determining step of this metabolic pathway. nih.gov The magnitude of the KIE can also provide information about the transition state of the reaction. Furthermore, deuteration can sometimes lead to "metabolic switching," where a decrease in the rate of one metabolic pathway enhances the contribution of alternative pathways. nih.gov Observing an increase in other metabolites of Almotriptan-d6 compared to the parent compound would suggest that N-demethylation is a significant pathway and that its blockage shunts the metabolism towards other routes.

The table below outlines the potential mechanistic insights that could be gained from comparative in vitro metabolism studies of Almotriptan and Almotriptan-d6.

Research QuestionExperimental ApproachPotential Finding with Almotriptan-d6Mechanistic Insight
Is C-H bond cleavage the rate-limiting step in N-demethylation?Compare the rate of N-demethylation of Almotriptan and Almotriptan-d6 by CYP enzymes.Slower rate of N-demethylation for Almotriptan-d6.Confirms C-H bond cleavage as the rate-determining step.
Does blocking N-demethylation alter other metabolic pathways?Quantify the full metabolite profile of both Almotriptan and Almotriptan-d6 after incubation with liver microsomes.Increased formation of other metabolites (e.g., from oxidative deamination or hydroxylation) for Almotriptan-d6.Demonstrates metabolic switching and the quantitative importance of the N-demethylation pathway.
Does N-d6 substitution affect binding to MAO-A?Conduct enzyme kinetic studies (e.g., determining Km and Vmax) for MAO-A with both substrates.Altered Km or Vmax values for Almotriptan-d6 compared to Almotriptan.Suggests that the N,N-dimethylamino group influences substrate binding and/or catalytic turnover by MAO-A.

Applications in Preclinical Pharmacokinetic and Disposition Studies

Methodological Frameworks for Pharmacokinetic Research Utilizing Deuterated Analogs in Animal Models

The use of deuterated analogs like Almotriptan-d6 is a cornerstone of modern preclinical pharmacokinetic research. This approach allows for precise quantification of the parent drug, providing a clear picture of its behavior in a living system.

In preclinical studies, rodent models such as rats and mice are frequently used to evaluate the pharmacokinetic properties of new drug candidates. creative-biolabs.com A typical study design involves administering a known dose of Almotriptan (B1666892) to the animals and then collecting biological samples, most commonly blood, at various time points. tjnpr.orgresearchgate.net

To accurately measure the concentration of Almotriptan in these plasma samples, Almotriptan-d6 is added as an internal standard during sample preparation. tjnpr.orgresearchgate.net The samples are then analyzed using LC-MS/MS. researchgate.net The distinct mass difference between Almotriptan and Almotriptan-d6 allows for their simultaneous detection and quantification. researchgate.net By comparing the response of Almotriptan to the known concentration of Almotriptan-d6, researchers can correct for any variability in sample processing and instrument response, leading to highly accurate pharmacokinetic data. juniperpublishers.com

A study investigating the effect of piperine (B192125) on the pharmacokinetics of almotriptan in Wistar rats utilized Almotriptan-d6 malate (B86768) as an internal standard for the HPLC analysis of plasma samples. tjnpr.orgresearchgate.net This allowed for the precise determination of key pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration). tjnpr.orgresearchgate.net

Interactive Table: Pharmacokinetic Parameters of Almotriptan in Rats

ParameterAlmotriptan AloneAlmotriptan with Piperine% Change
Cmax (ng/mL)126.72 ± 4.91211.06 ± 3.92+67.63%
Tmax (h)1.92 ± 0.082.42 ± 0.08+26.04%
AUC0-24 (ng/mL/h)5766.19 ± 471.7311152.99 ± 580.24+93.40%
Data from a study in Wistar rats, where Almotriptan-d6 was used as an internal standard for quantification. tjnpr.orgresearchgate.net

While specific studies detailing the use of Almotriptan-d6 in non-rodent models like dogs and monkeys are not prevalent in the public domain, the principles of its application remain the same. These larger animal models are often used in later stages of preclinical development to gather data that is more predictive of human pharmacokinetics. The use of a deuterated internal standard like Almotriptan-d6 is crucial for ensuring the transferability and reliability of bioanalytical methods across different species. Preclinical studies in dogs have been used to assess the potential for certain drugs to cause migraine-like symptoms. googleapis.com

Absolute quantification is the process of determining the exact concentration of a substance in a sample. In preclinical studies, this is vital for understanding the dose-response relationship of a drug. Almotriptan-d6 is instrumental in achieving accurate absolute quantification of Almotriptan in various biological matrices, including plasma, urine, and tissue homogenates.

The methodology involves creating a calibration curve using known concentrations of Almotriptan spiked into the same biological matrix as the study samples. A fixed amount of Almotriptan-d6 is added to all standards and unknown samples. The ratio of the peak area of Almotriptan to the peak area of Almotriptan-d6 is then plotted against the known concentrations of the calibration standards. This allows for the precise calculation of the Almotriptan concentration in the unknown samples. This technique minimizes the impact of matrix effects, which are a common source of error in bioanalysis. researchgate.net

A simple and selective LC-MS/MS method was developed for the quantification of Almotriptan in human plasma using Almotriptan-d6 as an internal standard. researchgate.net The detection was performed in multiple reaction monitoring (MRM) positive mode, with specific precursor-to-product ion transitions for both Almotriptan (m/z 336.1→201.1) and Almotriptan-d6 (m/z 342.2→207.2). researchgate.net

Interactive Table: Mass Spectrometric Detection of Almotriptan and Almotriptan-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Almotriptan336.1201.1
Almotriptan-d6342.2207.2
This data illustrates the distinct mass-to-charge ratios used to differentiate between the drug and its deuterated internal standard in LC-MS/MS analysis. researchgate.net

Evaluation of Dispositional Characteristics in Animal Systems

Drug disposition encompasses the processes of absorption, distribution, metabolism, and excretion. Understanding these characteristics is fundamental to drug development.

The absorption profile of a drug describes how it enters the bloodstream. By accurately measuring plasma concentrations of Almotriptan over time (using Almotriptan-d6 as an internal standard), researchers can determine key absorption parameters like the rate and extent of absorption. Studies in rats have shown that co-administration of certain substances can significantly alter the absorption of Almotriptan, leading to increased bioavailability. tjnpr.orgresearchgate.net For instance, the co-administration of piperine was found to increase the Cmax and AUC (area under the curve) of Almotriptan, suggesting enhanced absorption. tjnpr.orgresearchgate.net

Investigating how a drug distributes into different tissues and fluids is crucial for understanding its potential sites of action and toxicity. While specific tissue distribution studies for Almotriptan-d6 are not detailed in the available literature, the methodology would involve analyzing tissue homogenates from preclinical models. After administration of Almotriptan, various tissues would be collected, homogenized, and the concentration of the drug quantified using LC-MS/MS with Almotriptan-d6 as the internal standard. This would provide data on the tissue-to-plasma concentration ratios, indicating the extent to which the drug penetrates different organs. Studies on similar triptans, like eletriptan (B1671169) and sumatriptan (B127528), have investigated their distribution into the central nervous system of rats, highlighting the importance of understanding tissue-specific distribution. nih.gov

Renal and Biliary Excretion Assessment in Animal Models

The use of Almotriptan-d6 (maleate) as a stable isotope-labeled internal standard is crucial for the precise quantification of almotriptan in biological matrices, which is fundamental to conducting excretion studies in animal models. nih.govveeprho.comnih.gov These preclinical investigations are designed to determine the routes and rates of elimination of the parent drug and its metabolites, providing essential data on the roles of renal and biliary pathways.

Detailed disposition studies in preclinical species have elucidated the primary elimination routes for almotriptan. A pivotal study investigated the disposition of radiolabeled almotriptan in rats and dogs. The findings from this research showed that the predominant route of elimination for almotriptan and its metabolites is through renal excretion. tandfonline.com In rats, 75.6% of the administered dose was recovered in the urine over a 168-hour period. tandfonline.com Similarly, studies in dogs showed that 80.4% of the dose was eliminated via urine. tandfonline.com Fecal excretion accounted for a smaller portion of elimination. tandfonline.com

The data from these animal models are critical for predicting the drug's behavior in humans and informing further clinical development. nih.gov

Table 1: Excretion Profile of Almotriptan in Preclinical Animal Models This table summarizes the percentage of the administered dose recovered in urine and the primary metabolites identified in different species.

Species Route of Elimination % of Dose Recovered Primary Metabolite(s) Identified Reference
Rat Urine 75.6% γ-aminobutyric acid derivative tandfonline.com
Dog Urine 80.4% Unchanged Drug, Indole Acetic Acid Metabolite tandfonline.com

Comparative Pharmacokinetic Analysis of Deuterated and Non-Deuterated Analogs in Preclinical Models

A comparative analysis of the pharmacokinetic profiles of Almotriptan-d6 and its non-deuterated analog, almotriptan, is primarily contextualized by the role of the deuterated compound as an internal standard in bioanalytical assays. nih.govnih.gov A stable isotope-labeled internal standard is the preferred choice in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, which corrects for variability and enhances accuracy. acanthusresearch.com This near-identical behavior presupposes that the pharmacokinetic profiles of the deuterated and non-deuterated analogs are equivalent.

Pharmacokinetic studies in animal models, such as the rat, have been performed to characterize the profile of almotriptan. Following oral administration in rats, key pharmacokinetic parameters have been determined, providing a baseline for the non-deuterated compound. tjnpr.org

Table 2: Pharmacokinetic Parameters of Almotriptan in Rats (Oral Administration) This table presents the mean pharmacokinetic parameters of non-deuterated almotriptan observed in a preclinical rat model.

Parameter Value (Mean ± SD) Reference
Cmax (Maximum Plasma Concentration) 126.72 ± 4.91 ng/mL tjnpr.org
Tmax (Time to Cmax) 1.92 ± 0.08 h tjnpr.org
AUC0-∞ (Area Under the Curve) 895.28 ± 64.64 ng·h/mL tjnpr.org

The theoretical basis for potential differences in pharmacokinetics between deuterated and non-deuterated analogs lies in the kinetic isotope effect (KIE). faccts.deiupac.org The KIE describes the change in reaction rate that can occur when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond; therefore, if this bond is cleaved during a rate-determining metabolic step, the reaction will proceed more slowly for the deuterated compound. libretexts.org

Almotriptan is metabolized primarily via two pathways: monoamine oxidase A (MAO-A) mediated oxidative deamination of the dimethylaminoethyl side chain and cytochrome P450 (CYP3A4 and CYP2D6) mediated hydroxylation of the pyrrolidine (B122466) ring. drugs.commpa.se Almotriptan-d6 is labeled with deuterium (B1214612) on the N-dimethyl groups. nih.govnih.gov This position is relevant to the MAO-A metabolic pathway. While a KIE could theoretically slow the rate of N-demethylation, the effect is generally considered negligible in this context, which is why Almotriptan-d6 functions effectively as an internal standard for its non-deuterated counterpart in pharmacokinetic studies. nih.govnih.govacanthusresearch.com No studies reporting a significant KIE that alters the in vivo pharmacokinetic profile of Almotriptan-d6 compared to almotriptan are available, reinforcing the assumption of their bioequivalence in preclinical models.

Mechanistic and Isotopic Effect Investigations of Almotriptan D6 Maleate

Deuterium (B1214612) as a Probe for Reaction Mechanism Elucidation

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction mechanisms. The greater mass of deuterium compared to protium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond, leading to a higher activation energy for bond cleavage.

In the context of Almotriptan (B1666892) metabolism, deuteration at specific sites can help to identify the metabolic "soft spots" in the molecule. The metabolism of triptans can involve oxidative deamination by monoamine oxidase (MAO) and N-demethylation by cytochrome P450 (CYP) enzymes. By observing a slower rate of metabolism for Almotriptan-d6 compared to its non-deuterated counterpart, researchers can infer that the cleavage of a C-H bond at the deuterated position is involved in a rate-limiting metabolic step. While specific studies detailing the KIE for Almotriptan-d6 are not extensively published, the principles of KIE are widely applied in drug metabolism studies to enhance pharmacokinetic profiles.

A hypothetical study to determine the KIE in the metabolism of Almotriptan could involve the following steps:

Incubation of both Almotriptan and Almotriptan-d6 with liver microsomes or specific CYP enzymes.

Monitoring the rate of disappearance of the parent compound and the formation of metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Calculation of the KIE as the ratio of the rate constant for the reaction of Almotriptan (kH) to the rate constant for the reaction of Almotriptan-d6 (kD).

A significant KIE value (kH/kD > 1) would indicate that the deuterated position is involved in a rate-determining step of metabolism.

Stereochemical and Conformational Studies via Deuterium Labeling

For a molecule like Almotriptan, which possesses a flexible side chain, deuterium labeling could be employed to study its conformational preferences when binding to its target receptors, the 5-HT1B and 5-HT1D receptors. By synthesizing stereospecifically deuterated analogs of Almotriptan, techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy could be used to determine the proximity of the deuterium atoms to other protons in the molecule, providing insights into the bound conformation.

Furthermore, the chirality of drug-receptor interactions can be probed using deuterated enantiomers. While Almotriptan itself is not chiral, related compounds with stereocenters could be studied using deuterium labeling to understand how different stereoisomers interact with the receptor binding pocket.

Advanced Spectroscopic Applications of Deuterium for Structural Analysis

The unique nuclear properties of deuterium make it a valuable probe in various advanced spectroscopic techniques for detailed structural analysis.

Deuterium (²H) NMR spectroscopy is a specialized technique that observes the nuclear magnetic resonance of deuterium nuclei. Although it has a lower natural abundance and a smaller magnetic moment compared to protons, ²H NMR can provide unique structural and dynamic information. One of the key advantages of ²H NMR is its sensitivity to the local electronic environment and molecular motion.

In the solid state, ²H NMR can be used to study the orientation and dynamics of specific C-D bonds, providing information about the alignment of molecules in a crystal lattice or a biological membrane. For Almotriptan-d6, solid-state ²H NMR could potentially be used to study its conformation within a receptor binding site if a suitable crystalline complex could be prepared.

In solution, ²H NMR spectra are generally simpler than ¹H NMR spectra due to the lower gyromagnetic ratio of deuterium, which can be advantageous in complex molecules. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct comparison. The primary application of solution ²H NMR in the context of Almotriptan-d6 would be to confirm the site and extent of deuterium incorporation.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. When coupled with fragmentation techniques (tandem MS or MS/MS), it can provide detailed structural information about a molecule. Deuterium labeling is an invaluable tool in the elucidation of fragmentation pathways.

In the mass spectrum of Almotriptan, specific fragment ions are observed. By comparing the mass spectrum of Almotriptan with that of Almotriptan-d6, the fragments that retain the deuterium atoms can be identified. This allows for a definitive assignment of the origin of each fragment ion, helping to piece together the fragmentation mechanism.

For example, in the analysis of Almotriptan and its deuterated analog, Almotriptan-d6 is often used as an internal standard for quantification in biological samples. In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored. For Almotriptan, the transition of the protonated molecule at m/z 336.1 to a fragment ion at m/z 201.1 is often used. For Almotriptan-d6, the corresponding transition is observed from m/z 342.2 to m/z 207.2 researchgate.net. The 6-dalton mass shift in both the precursor and product ions confirms that the six deuterium atoms are retained in the observed fragment. This information is crucial for understanding how the molecule breaks apart upon collision-induced dissociation.

Interactive Data Table: Mass Spectrometry Transitions for Almotriptan and Almotriptan-d6

Compound Precursor Ion (m/z) Product Ion (m/z) Mass Shift (Da)
Almotriptan 336.1 201.1 -
Almotriptan-d6 342.2 207.2 6

Data derived from a study on the quantification of Almotriptan in human plasma researchgate.net.

This systematic shift allows for the unambiguous identification of fragments containing the deuterated portion of the molecule, thereby clarifying the fragmentation pathways.

Future Directions and Emerging Research Avenues for Deuterated Analogs

Integration of Almotriptan-d6 (maleate) in Quantitative Bioimaging Research

Quantitative bioimaging techniques, particularly those coupled with mass spectrometry (MS), are powerful tools for visualizing the distribution of molecules within biological tissues. acs.orgdiva-portal.org The use of deuterated standards like Almotriptan-d6 is crucial for accurate quantification in these methods.

Mass Spectrometry Imaging (MSI) allows for the label-free, spatially-resolved analysis of drugs and metabolites directly in tissue sections. acs.orgdiva-portal.org However, a major challenge in quantitative MSI (Q-MSI) is the "matrix effect," where the ionization efficiency of an analyte is influenced by the surrounding tissue environment, leading to signal suppression or enhancement. diva-portal.org To correct for these variations, a stable isotope-labeled internal standard, such as Almotriptan-d6, is applied to the tissue section. diva-portal.org By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects can be minimized, enabling more accurate quantification of the drug's distribution. diva-portal.org

Another advanced technique is nanoscale secondary ion mass spectrometry (NanoSIMS), which can image the distribution of deuterated tracers within individual cells and even organelles. nih.gov While traditionally used with 13C or 15N labels, methods have been developed to measure deuterated compounds by detecting polyatomic ions like C₂D⁻, allowing for multiplexed imaging of various isotopes and histological markers simultaneously. nih.gov This opens the door for subcellular localization studies of deuterated drugs and their metabolites, providing unprecedented insights into their mechanisms of action.

Hydrogen/deuterium (B1214612) exchange (HDX) mass spectrometry imaging is another emerging area. ru.nlresearchgate.net In this technique, the sample is exposed to a deuterated solvent, and the number of exchangeable hydrogens in a molecule is determined by the resulting mass shift. ru.nlresearchgate.net This can provide additional structural information, helping to identify unknown metabolites and differentiate between isomers in complex tissue environments. ru.nl

Development of High-Throughput Bioanalytical Platforms for Deuterated Compounds

The increasing number of drug candidates and the need for extensive pharmacokinetic testing have driven the development of high-throughput bioanalytical platforms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netamericanpharmaceuticalreview.com

Automation is key to achieving high throughput. Automated sample preparation systems, such as those using 96-well plates for liquid-liquid extraction or solid-phase extraction, significantly reduce manual labor and increase consistency. nih.govacs.org When coupled with fast LC separations and multiplexed autosamplers, it's possible to analyze over a thousand samples in a 12-hour period. acs.org In these assays, a deuterated internal standard like Almotriptan-d6 is essential for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. nih.govacs.org

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer further advantages for the analysis of deuterated compounds. americanpharmaceuticalreview.com HRMS provides highly accurate mass measurements, which can aid in the identification of metabolites and the elucidation of their structures. americanpharmaceuticalreview.com Supercritical fluid chromatography (SFC) coupled with mass spectrometry is also gaining traction for its ability to perform rapid chiral separations, which is important for drugs that exist as stereoisomers. tandfonline.com

Computational Modeling and Simulation of Deuterated Compound Behavior

Computational modeling has become an indispensable tool in drug discovery and development, allowing for the prediction of a drug's properties and behavior before it is synthesized. americanpharmaceuticalreview.comjsps.go.jp These in silico techniques are being increasingly applied to deuterated compounds to understand and predict the effects of isotope substitution.

One of the primary applications is the prediction of the deuterium kinetic isotope effect (DKIE). doi.org The DKIE is the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. informaticsjournals.co.in By modeling the interaction of a deuterated drug with metabolic enzymes like cytochrome P450 (CYP), researchers can predict which positions on the molecule are most susceptible to metabolism and how much that metabolism will be slowed by deuteration. nih.govdoi.org This allows for the rational design of deuterated drugs with improved pharmacokinetic profiles. nih.gov

Pharmacokinetic (PK) modeling is used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. americanpharmaceuticalreview.com By incorporating data from in vitro experiments and computational predictions of the DKIE, these models can forecast the PK profile of a deuterated drug in humans. americanpharmaceuticalreview.comjsps.go.jp This can help in designing more efficient clinical trials and optimizing dosing regimens. The integration of machine learning and artificial intelligence with these models is expected to further enhance their predictive power. jsps.go.jp

Table of Computational Approaches for Deuterated Compounds:

Modeling TechniqueApplication for Deuterated CompoundsKey Insights
Quantum ChemistryCalculation of bond energies and reaction pathways. jsps.go.jpPredicts the magnitude of the deuterium kinetic isotope effect (DKIE). jsps.go.jp
Molecular DockingSimulates the binding of a deuterated drug to its target protein or metabolic enzyme.Assesses potential changes in binding affinity and orientation due to deuteration.
Pharmacokinetic (PK) ModelingSimulates the ADME properties of a deuterated drug over time. americanpharmaceuticalreview.comPredicts changes in half-life, exposure, and metabolite formation. informaticsjournals.co.in
Machine Learning/AIAnalyzes large datasets to identify patterns and build predictive models for deuterated drug behavior. jsps.go.jpProposes new candidate molecules for deuteration and optimizes their design. jsps.go.jp

Advancements in Automated Synthesis of Deuterated Standards

The synthesis of deuterated compounds, including internal standards like Almotriptan-d6, has traditionally been a complex and time-consuming process. However, recent advancements are making the production of these crucial reagents more efficient and accessible.

Catalytic hydrogen-deuterium (H-D) exchange reactions are a powerful tool for introducing deuterium into a molecule. mdpi.comresearchgate.net These methods often use a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a deuterium source like deuterium oxide (D₂O). mdpi.comresearchgate.net The development of microwave-assisted synthesis has significantly reduced reaction times, and new catalytic systems offer greater selectivity, allowing for the targeted deuteration of specific positions on a molecule. mdpi.com

The automation of these synthetic processes is a key area of development. Automated synthesis platforms can perform multi-step reactions in a high-throughput format, enabling the rapid production of a library of deuterated compounds for screening or as internal standards. researchgate.net This is particularly important for drug discovery programs, where a large number of compounds need to be evaluated. researchgate.net The development of one-step synthesis methods for deuterated pharmaceuticals further simplifies their preparation. acs.org

Exploration of Novel Isotope Effects in Biological Systems beyond Pharmacokinetics

While the primary focus of deuteration in drug development has been on altering pharmacokinetics, there is a growing interest in the broader biological effects of deuterium substitution. nih.govsci-hub.se The replacement of hydrogen with deuterium can influence a wide range of biological processes, from the stability of macromolecules to the dynamics of cellular signaling. nih.gov

The "solvent isotope effect" refers to the changes that occur when the water in a biological system is replaced with heavy water (D₂O). nih.gov This can affect the structure and stability of proteins and nucleic acids, alter enzyme kinetics, and impact cellular processes like microtubule dynamics and cell division. nih.gov While high concentrations of D₂O are generally toxic, understanding these effects can provide insights into fundamental biological mechanisms. nih.govcore.ac.uk

Deuterium can also have more subtle effects on protein-ligand interactions. The change in the vibrational energy of a C-D bond compared to a C-H bond can alter the thermodynamics of binding to a protein target. jsps.go.jp While often a small effect, in some cases, it could be enough to improve the selectivity of a drug for its intended target over off-target proteins.

Furthermore, deuterium substitution can impact a variety of cellular functions, including gene expression, fatty acid composition, and ATP production. nih.gov These effects are complex and not yet fully understood, but they represent a rich area for future research. Exploring these novel isotope effects could lead to new therapeutic strategies and a deeper understanding of the role of hydrogen and its isotopes in biology. sci-hub.senih.gov

Q & A

Q. How can researchers address challenges in extrapolating Almotriptan-d6 (maleate) efficacy from animal models to humans?

  • Methodological Answer : Use allometric scaling to adjust doses across species. Validate translational biomarkers (e.g., plasma CGRP levels) in both animals and humans. Perform population pharmacokinetic (PopPK) modeling to account for inter-individual variability in drug clearance .

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